molecular formula C10H17N3 B1437159 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile CAS No. 1082553-76-1

4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile

Cat. No.: B1437159
CAS No.: 1082553-76-1
M. Wt: 179.26 g/mol
InChI Key: IHNDAQMLHNFVDG-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H17N3. It is characterized by the presence of a pyrrolidine ring attached to a piperidine ring, with a nitrile group at the 4-position of the piperidine ring.

Biochemical Analysis

Cellular Effects

The effects of 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to changes in gene expression and cellular metabolism . Additionally, it can impact cell proliferation and survival by altering the activity of key signaling molecules such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR).

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the pleckstrin homology domain of Akt, inhibiting its phosphorylation and subsequent activation . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cell proliferation, survival, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to affect the activity of enzymes involved in the PI3K-Akt signaling pathway, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with key signaling molecules and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor studies and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Uniqueness: 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile is unique due to the combination of the pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure and specific chemical properties. This uniqueness makes it valuable in the design of new molecules with potential biological activity .

Properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-9-10(3-5-12-6-4-10)13-7-1-2-8-13/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNDAQMLHNFVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCNCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082553-76-1
Record name 4-(pyrrolidin-1-yl)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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